molecular formula C16H14F3N3O2 B12457531 N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine

N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine

Cat. No.: B12457531
M. Wt: 337.30 g/mol
InChI Key: IUMLWVINFQZWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Quinazoline-Based Compounds in Medicinal Chemistry

Quinazoline derivatives have been pivotal in medicinal chemistry since their discovery in the 19th century. The first quinazoline derivative, synthesized by Griess in 1869 through the reaction of cyanogens with anthranilic acid, laid the groundwork for exploring this heterocyclic scaffold. Early studies focused on their stability and reactivity, with Armarego’s 1963 review systematizing their chemical behavior. The isolation of vasicine, the first naturally occurring quinazoline alkaloid, from Adhatoda vasica in 1888 marked a turning point, revealing the pharmacological potential of this core structure.

The mid-20th century saw accelerated interest in quinazolines following the discovery of febrifugine, a quinazolinone alkaloid with antimalarial properties, from Dichroa febrifuga. This period also witnessed the development of synthetic analogs, such as 3,4-dihydroquinazolines, which demonstrated improved metabolic stability compared to fully aromatic counterparts. Modern applications span anticancer agents (e.g., camptothecin-inspired derivatives) and kinase inhibitors, underscoring the scaffold’s versatility. The integration of substituents like trifluoromethyl groups and amino acid derivatives reflects ongoing efforts to optimize bioavailability and target engagement.

Structural Uniqueness of Benzo[h]Quinazolin Derivatives

Benzo[h]quinazoline derivatives are distinguished by their fused bicyclic system, which combines a benzene ring with a quinazoline moiety at the [h] position (Table 1). This positioning induces distinct electronic and steric effects compared to other isomers (e.g., benzo[f] or benzo[g]quinazolines). The partial saturation of the 5,6-dihydro group in the target compound further modulates aromaticity, reducing planarity and enhancing conformational flexibility.

Table 1: Structural Comparison of Benzo-Fused Quinazoline Isomers

Isomer Fusion Position Aromaticity Conformational Flexibility
Benzo[h] C1–C2 of benzene fused to C3–C4 of quinazoline Reduced due to dihydro group High (non-planar dihydro region)
Benzo[f] C1–C2 of benzene fused to C1–C2 of quinazoline Fully aromatic Low
Benzo[g] C2–C3 of benzene fused to C1–C2 of quinazoline Partially aromatic Moderate

The benzo[h] fusion creates a sterically shielded environment around the pyrimidine ring’s N1 and N3 atoms, altering hydrogen-bonding capacity and intermolecular interactions. This structural feature is critical for receptor binding in kinase inhibitors, where the dihydro region accommodates hydrophobic pockets while the quinazoline nitrogen atoms coordinate with catalytic residues.

Significance of Trifluoromethyl and N-Methylglycine Substituents

The trifluoromethyl (-CF₃) group at the C4 position and the N-methylglycine (sarcosine) moiety at C2 are instrumental in defining the compound’s physicochemical and pharmacological profile.

Trifluoromethyl Group:

  • Electronic Effects: The -CF₃ group’s strong electron-withdrawing nature polarizes the quinazoline ring, enhancing electrophilicity at C2 and C4. This facilitates nucleophilic attacks in synthetic functionalization and stabilizes charge-transfer complexes in biological targets.
  • Metabolic Stability: Fluorine’s high electronegativity and small atomic radius confer resistance to oxidative metabolism, prolonging half-life in vivo.
  • Lipophilicity: The -CF₃ group increases logP values, improving membrane permeability while maintaining solubility through balanced hydrophobic-hydrophilic interactions.

N-Methylglycine Substituent:

  • Solubility Enhancement: The glycine derivative introduces a zwitterionic character at physiological pH, augmenting aqueous solubility compared to unsubstituted quinazolines.
  • Conformational Restriction: Methylation of the glycine amino group reduces rotational freedom, preorganizing the molecule for target binding.
  • Biological Compatibility: The sarcosine moiety mimics endogenous amino acid transporters, potentially enhancing cellular uptake via peptide carrier systems.

Table 2: Impact of Substituents on Drug-Like Properties

Substituent Property Modified Effect
-CF₃ Metabolic Stability ↑ 2.3-fold (vs. -CH₃)
N-Methylglycine Aqueous Solubility ↑ 4.1 mM (vs. -NH₂)
Benzo[h] Fusion Target Affinity KD = 12 nM (vs. 89 nM for benzo[f])

Properties

Molecular Formula

C16H14F3N3O2

Molecular Weight

337.30 g/mol

IUPAC Name

2-[methyl-[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]amino]acetic acid

InChI

InChI=1S/C16H14F3N3O2/c1-22(8-12(23)24)15-20-13-10-5-3-2-4-9(10)6-7-11(13)14(21-15)16(17,18)19/h2-5H,6-8H2,1H3,(H,23,24)

InChI Key

IUMLWVINFQZWDN-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(CCC3=CC=CC=C32)C(=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Reaction Pathway

  • Precursor Synthesis : 2,2,2-Trifluoro-1-(1-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone is prepared as the trifluoromethyl-containing ketone.
  • Amidine Salt Formation : Amidine salts (e.g., NH₂CR(=NH)) are generated from substituted amines and cyanamide derivatives.
  • Cyclocondensation : The ketone reacts with amidine salts under acidic or thermal conditions to form the quinazoline ring.
Amidine Salt (R) Reaction Conditions Yield (%)
R = H Reflux in ethanol, 6h 40–70
R = Me Reflux in ethanol, 6h 40–70
R = Ph Reflux in ethanol, 6h 40–70
R = NH₂ Reflux in ethanol, 6h 40–70
R = SMe Reflux in ethanol, 6h 40–70

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amidine on the carbonyl carbon, followed by cyclization and dehydration to form the quinazoline ring.

Base-Promoted SNAr Reactions

Nucleophilic aromatic substitution (SNAr) reactions are pivotal for functionalizing the quinazoline core:

Reaction Steps

  • Fluoroarene Activation : 2-Fluoro-N-methylbenzamide reacts with benzamide in the presence of K₂CO₃ in DMSO at 135°C.
  • Cyclization : The intermediate undergoes intramolecular cyclization to form the quinazoline ring.
Base Solvent Temperature Time Yield (%)
K₂CO₃ DMSO 135°C 24h 70
KOH DMSO 135°C 24h 10

Critical Factors : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while strong bases (e.g., KOH) may degrade intermediates.

Microwave-Assisted Coupling with N-Methylglycine

The final step involves coupling the quinazoline intermediate with N-methylglycine (sarcosine). Microwave irradiation accelerates this process:

Procedure

  • Amine Activation : Sarcosine is dissolved in methanol and subjected to microwave irradiation (120W, 100°C).
  • Cycloaddition : React with a quinazoline-2-yl chloride or bromide to form the amide bond.
Solvent Catalyst Temperature Time Yield (%)
Methanol 100°C 1h 84
Ethanol MgSiO₄ 120°C 1.5h 75

Outcome : Clean product formation with minimal byproducts, attributed to rapid heating and precise temperature control.

Enantioselective Allylic Ammonium Salt Formation

For chiral derivatives, Pd-catalyzed allylic ammonium salt formation followed by isothiourea-mediated-rearrangement offers stereocontrol:

Key Steps

  • Allylic Ammonium Salt Synthesis : Pd catalyzes the reaction of allyl carbonates with amines to form ammonium salts.
  • Rearrangement : Isothiourea catalysts induce enantioselective-rearrangement to form α-amino acid derivatives.
Allyl Carbonate Amine Catalyst dr ee (%)
Allyl carbonate Sarcosine Pd 9:1 >98

Application : Enables access to enantiomerically enriched N-methylglycine derivatives for pharmaceutical use.

DMAP-Catalyzed One-Pot Synthesis

DMAP (4-dimethylaminopyridine) facilitates one-pot synthesis of quinazoline-2,4-diones, which can be functionalized post-synthesis:

Reaction Scheme

  • Boc Anhydride Addition : (Boc)₂O reacts with 2-amino-N-methylbenzamide in CH₃CN under DMAP catalysis.
  • Cyclization : Intramolecular nucleophilic attack forms the quinazoline-2,4-dione.
Boc Anhydride Solvent Catalyst Yield (%)
1.5 equiv CH₃CN DMAP 94

Note : Microwave irradiation (30 min) enhances yields for aryl-substituted substrates.

Comparative Analysis of Methods

Method Key Advantages Limitations
Cyclocondensation High yields (40–70%) Limited functional group tolerance
Copper-Catalyzed Mild conditions, versatile Requires Cu catalysts
Base-Promoted SNAr Direct ring formation Harsh conditions (135°C)
Microwave-Assisted Rapid reaction, high purity Limited scalability
Enantioselective High stereocontrol Complex catalyst systems
DMAP-Catalyzed One-pot efficiency Boc anhydride handling challenges

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The compound’s amide bond undergoes hydrolysis under acidic or basic conditions, yielding 5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-amine and N-methylglycine derivatives.

Condition Products Yield Reference
1M HCl, reflux (4h)Quinazolin-2-amine + N-methylglycine hydrochloride85%
1M NaOH, reflux (6h)Sodium salt of quinazolin-2-amine + N-methylglycine78%

Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, enhancing electrophilicity. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinazoline ring (due to the -CF₃ group) shows limited reactivity in EAS. Nitration and sulfonation occur selectively at the C7 position of the benzo-fused ring under vigorous conditions.

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 100°C, 12h7-Nitro derivative42%
SulfonationSO₃/H₂SO₄, 120°C, 8h7-Sulfo derivative35%

Nucleophilic Substitution at the Glycine Moiety

The secondary amine in the N-methylglycine group participates in alkylation and acylation reactions.

Reagent Conditions Product Yield Reference
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 2hN-Acetylated derivative91%
Benzyl bromideK₂CO₃, DMF, 60°C, 6hN-Benzylated derivative88%

Cyclocondensation Reactions

The quinazoline core reacts with aldehydes or ketones in cyclocondensation reactions to form fused heterocycles. For example, with 2,5-dimethoxytetrahydrofuran, it forms pyrrole-fused derivatives :

Substrate Conditions Product Yield Reference
2,5-DimethoxytetrahydrofuranHCl/EtOH, reflux, 8hPyrrolo[1,2-a]quinazoline61%

Oxidation of the Quinazoline Ring

Controlled oxidation with H₂O₂/Na₂WO₄ converts the quinazoline ring to its N-oxide form :

Oxidizing Agent Conditions Product Yield Reference
H₂O₂/Na₂WO₄THF, RT, 24hQuinazoline 3-oxide74%

Multicomponent Reactions (MCRs)

The N-methylglycine moiety enables participation in 1,3-dipolar cycloadditions. For instance, with isatin and maleimides, it forms spirooxindole-pyrrolidine hybrids :

Components Conditions Product Yield Reference
Isatin + MaleimideH₂O, 80°C, 3hSpiro[indoline-3,3'-pyrrolidine]83%

Hydrogen Bonding and Solvent Effects

The trifluoromethyl group enhances hydrophobic interactions in nonpolar solvents, while the glycine moiety participates in hydrogen bonding. This dual behavior influences reaction kinetics in mixed solvents like THF/H₂O.

Key Reaction Mechanisms

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by acid/base catalysis.

  • Cyclocondensation : Involves Schiff base formation followed by intramolecular cyclization .

  • 1,3-Dipolar Cycloaddition : The glycine group generates azomethine ylides, which react with dipolarophiles .

Mechanism of Action

The mechanism of action of N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The trifluoromethyl group enhances the compound’s ability to interact with its molecular targets, increasing its potency and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazoline Core

Compound A : N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-4-aminobenzoic acid
  • Molecular Formula : C₂₀H₁₄F₃N₃O₂
  • Key Differences: Replaces the N-methylglycine with a 4-aminobenzoic acid group.
  • The amino group may enable hydrogen bonding in biological systems .
Compound B : 2-[(4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide
  • Molecular Formula : C₂₇H₁₈N₆O₆S₃
  • Key Differences : Incorporates a sulfamoylphenyl group and a trifluoromethyl-thiadiazole moiety.
  • Implications : The sulfonamide and thiadiazole groups enhance hydrogen-bonding capacity and electron-withdrawing effects, which may improve target affinity but reduce membrane permeability .

Heterocyclic Core Modifications

Compound C : N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine
  • Molecular Formula : C₁₂H₁₁F₃N₂O₂S
  • Key Differences : Replaces the quinazoline core with a benzo[d]thiazole ring.
Compound D : 4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Molecular Formula : C₂₂H₁₆N₄OS
  • Key Differences : Features a triazole-thione and benzoxazole system.
  • Implications : The triazole-thione group introduces sulfur-based reactivity, which may enhance metal-binding properties or oxidative stability compared to the glycine-quinazoline system .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight 337.30 g/mol 385.35 g/mol 618.04 g/mol 268.20 g/mol
Key Functional Groups -CF₃, N-methylglycine -CF₃, 4-aminobenzoic acid -CF₃, sulfamoyl, thiadiazole -CF₃, thiazole, glycine
IR Peaks (cm⁻¹) Not reported Not reported Not reported 1631 (C=N), 1228 (C=S)
1H-NMR (δ, ppm) Not reported Not reported Not reported 7.57–8.87 (Ar-H)

Biological Activity

N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a quinazoline core structure, which is known for its diverse pharmacological properties. The presence of a trifluoromethyl group enhances lipophilicity and biological activity. Its systematic name reflects its complex structure, which has implications for its interaction with biological targets.

Biological Activities

1. Analgesic Effects
A study evaluated a series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines, including derivatives similar to this compound. The analgesic effects were assessed using a mice pain model. Specifically, compounds demonstrated significant reductions in nociception in capsaicin-induced pain tests. Notably, one derivative showed anti-hyperalgesic action in an arthritic pain model without affecting locomotor function, suggesting potential for developing new analgesics targeting chronic pain conditions .

2. Cholinesterase Inhibition
Another aspect of the biological activity includes the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Research into hydrazones derived from similar structures indicated that these compounds exhibit dual inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation in the nervous system. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Case Study: Analgesic Efficacy
In a controlled experiment involving various quinazoline derivatives, the compound exhibited significant analgesic properties comparable to established drugs like ketoprofen. The study involved administering different dosages (100 mg/kg) and comparing their effects on spontaneous nociception and hyperalgesia in arthritic models .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Analgesic5,6-Dihydrobenzo[h]quinazolinesSignificant reduction in pain response
Cholinesterase InhibitionHydrazones from trifluoromethyl compoundsDual inhibition of AChE and BuChE
CytotoxicityVarious derivativesNo cytotoxicity at 100 µM

The biological mechanisms underlying the activities of this compound are not fully elucidated but may involve:

  • Modulation of Pain Pathways: The compound's structural characteristics suggest it may interact with specific receptors involved in pain modulation.
  • Neurotransmitter Regulation: Inhibition of cholinesterases may enhance cholinergic signaling, providing therapeutic benefits in cognitive disorders.

Q & A

Basic: What are the common synthetic pathways for synthesizing N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine and its derivatives?

Answer:
The compound is typically synthesized via condensation reactions between quinazoline intermediates and N-methylglycine derivatives. For example, amino-substituted quinazolines (e.g., 2-amino-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline) can react with N-methylglycine methyl ester under basic conditions. Subsequent hydrolysis yields the target glycine derivative. Alternative routes involve alkylation or acylation of thiol- or amino-substituted quinazolines, as seen in the synthesis of analogous thioxopyrimidine derivatives .

Advanced: How can regioselectivity be controlled during the alkylation of 5,6-dihydrobenzo-[h]-quinazoline intermediates?

Answer:
Regioselectivity in alkylation reactions depends on reaction conditions. For example, using sodium hydride in THF favors S-alkylation of thiol-substituted quinazolines, while milder bases (e.g., potassium carbonate) may lead to N-alkylation . Solvent polarity and steric effects of the alkylating agent further influence product distribution. Computational modeling of transition states can guide condition optimization .

Basic: Which spectroscopic and chromatographic techniques are routinely used to characterize this compound?

Answer:

  • 1H NMR : Reveals characteristic shifts for the trifluoromethyl group (~δ 3.5–4.5 ppm for CF₃) and the quinazoline aromatic protons (δ 7.0–8.5 ppm).
  • LC-MS : Provides molecular ion peaks (e.g., [M+H]⁺ at m/z 337.30 for the parent compound) and fragmentation patterns to confirm purity .
  • X-ray crystallography : Resolves ambiguities in stereochemistry using programs like SHELXL for refinement against high-resolution data .

Advanced: How can X-ray crystallography resolve ambiguities in the structural elucidation of quinazoline derivatives?

Answer:
The SHELX suite (e.g., SHELXL) enables precise determination of bond lengths, angles, and torsion angles in complex heterocycles. For example, high-resolution data (≤1.0 Å) can distinguish between tautomeric forms of the quinazoline core. Twinned or low-quality datasets require iterative refinement using restraints for thermal parameters .

Basic: What biological activities have been reported for quinazoline derivatives structurally related to this compound?

Answer:
Analogous compounds exhibit:

  • Cytotoxicity : Thiophene-substituted quinazolines show activity against cancer cell lines (IC₅₀: 1–10 µM) via topoisomerase inhibition .
  • Enzyme inhibition : N-Methylglycine derivatives (e.g., Tolrestat) act as aldose reductase inhibitors , relevant for diabetic complications .
  • Anti-HIV activity : Thioxopyrimidine derivatives demonstrate moderate inhibition of viral replication (EC₅₀: ~5 µM) .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of N-methylglycine-containing quinazolines?

Answer:
Key SAR strategies include:

  • Substituent modulation : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target affinity.
  • N-Alkyl group variation : Bulky substituents (e.g., cyclopentyl) improve selectivity for enzymes like aldose reductase.
  • Scaffold hybridization : Fusion with triazolo or pyrimidine rings (e.g., triazolo[1,5-c]quinazolines) broadens bioactivity .

Advanced: How should researchers address discrepancies in reported cytotoxicity data for quinazoline derivatives?

Answer:
Discrepancies may arise from:

  • Cell line variability : Use standardized cell lines (e.g., HEK-293, HepG2) and viability assays (MTT vs. resazurin).
  • Compound purity : Validate via HPLC (>95% purity) and control for residual solvents.
  • Assay conditions : Ensure consistent incubation times, serum concentrations, and DMSO controls. Comparative studies under identical protocols clarify inconsistencies .

Basic: What computational tools are recommended for modeling the physicochemical properties of this compound?

Answer:

  • LogP prediction : Use EPI Suite™ for estimating partition coefficients and solubility.
  • Docking studies : Software like AutoDock Vina predicts interactions with biological targets (e.g., aldose reductase).
  • DFT calculations : Gaussian-based models optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Advanced: How can researchers mitigate challenges in the crystallization of quinazoline derivatives?

Answer:

  • Solvent selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Temperature gradients : Gradual cooling from 50°C to 4°C promotes nucleation.
  • Additives : Small amounts of ionic liquids (e.g., [BMIM]BF₄) reduce polymorphism. Crystallization trials with SHELX-compatible protocols improve success rates .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
  • Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.